[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Beschreibung
[2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a heterocyclic amine featuring a pyrazole core substituted with three methyl groups at unspecified positions, fused to an oxolane (tetrahydrofuran) ring. The methanamine (-CH₂NH₂) group is attached to the oxolane’s 3-position.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
[2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C11H19N3O/c1-7-10(8(2)14(3)13-7)11-9(6-12)4-5-15-11/h9,11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
ULNUKJVDCAEMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methanamingruppe, was zur Bildung entsprechender Oxoderivate führt.
Reduktion: Reduktionsreaktionen können den Pyrazolring oder den Oxolanrest betreffen, abhängig von den verwendeten Reagenzien und Bedingungen.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen am Pyrazolring und am Oxolanrest auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Halogenierungsmittel, Alkylierungsmittel und Acylierungsmittel werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxoderivaten führen, während Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.
Medizin
In der medizinischen Chemie wird [2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamin auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten oder Zustände abzielen.
Industrie
Im Industriesektor kann diese Verbindung bei der Produktion von Spezialchemikalien und -materialien verwendet werden. Ihre Reaktivität und Vielseitigkeit machen sie für verschiedene Anwendungen geeignet, darunter die Synthese von Polymeren und fortschrittlichen Materialien.
Wirkmechanismus
Der Mechanismus, durch den [2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamin seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungs-wechselwirkungen modulieren. Die beteiligten Signalwege können Signaltransduktion, metabolische Regulation und Modulation der Genexpression umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the oxolane moiety, depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism by which [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparisons
*Note: The molecular formula and weight for the target compound are inferred from structural analysis due to lack of direct data in evidence.
Substituent Effects on Pyrazole Derivatives
- Trimethyl vs. Ethyl/Methoxy Groups : The trimethyl substitution on the pyrazole in the target compound likely enhances lipophilicity compared to ethyl or methoxy groups (). Methoxy groups, being electron-donating, could increase solubility in polar solvents, whereas trimethyl groups may favor membrane permeability .
- Positional Isomerism : The ethyl group in [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine () is at pyrazole position 5, whereas the trimethyl groups in the target compound are at position 4. This positional difference may alter steric interactions in binding pockets or catalytic sites .
Heterocyclic Core Modifications
- Pyrazole vs. This could enhance affinity for kinases or nucleotide-binding targets but may reduce metabolic stability .
- Thiazole vs. Pyrazole : The thiazole core in 4-(oxolan-3-yl)-1,3-thiazol-2-amine () contains a sulfur atom, which could confer distinct electronic properties and metal-binding capabilities compared to pyrazole-based compounds .
Functional Group Variations
- Oxolane vs. However, the propyl chain may enhance solubility in nonpolar environments .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural analogs suggest the following trends:
- Bioavailability : The oxolane ring and trimethyl groups may balance lipophilicity and solubility, favoring oral absorption.
- Synthetic Challenges : N-SEM protection () and alkylation strategies used for similar compounds could be applicable but may require optimization for sterically hindered trimethylpyrazole derivatives .
Key Limitations :
- Physical properties (e.g., solubility, logP) are absent, necessitating experimental validation.
Biologische Aktivität
[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, with the chemical formula CHNO and CAS number 143557-87-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trimethyl group and an oxolane (tetrahydrofuran) moiety. This unique structure contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 49.85 | Induces apoptosis |
| Compound B | MCF-7 (Breast) | 0.83 - 1.81 | Autophagy induction |
| This compound | TBD | TBD | TBD |
Note: Further studies are required to determine the specific IC values and mechanisms for this compound.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.
Case Study:
In a study by Xia et al., pyrazole derivatives were shown to significantly reduce inflammation markers in vitro, suggesting that this compound may exhibit similar effects.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Many pyrazole derivatives inhibit kinases involved in cancer progression.
- Modulation of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Pathways : They may modulate inflammatory cytokines and enzymes.
Toxicity Profile
While exploring the therapeutic potential, it is essential to consider the toxicity associated with this compound. Preliminary toxicity assessments indicate potential harmful effects if ingested or upon skin contact, necessitating further investigations into safety profiles.
Table 2: Toxicity Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
Q & A
Q. Q1. What are the recommended synthetic routes for [2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
- Step 2 : Functionalization of the oxolane (tetrahydrofuran) ring through nucleophilic substitution or ring-opening reactions.
- Step 3 : Introduction of the methanamine group via reductive amination or alkylation .
Optimization : Control reaction temperature (e.g., 60–80°C for cyclocondensation), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation). Yield improvements (>70%) are achievable by monitoring reaction progress via TLC or HPLC .
Advanced Synthesis Challenges
Q. Q2. How can researchers address contradictions in reported yields for this compound’s synthesis?
Discrepancies in yields often arise from:
- Impurity profiles : Side reactions during pyrazole alkylation may generate regioisomers. Use high-resolution LC-MS to identify byproducts .
- Catalyst deactivation : Trace moisture in solvents can poison Pd-based catalysts. Pre-dry solvents over molecular sieves .
- Scale-up effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., 1.2 eq. of alkylating agent) to compensate for mass transfer limitations .
Basic Physicochemical Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrazole proton environments (δ 7.2–7.8 ppm) and oxolane ring conformation (δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out isotopic impurities .
- X-ray Crystallography : Optional for absolute configuration determination, particularly if stereocenters are present in the oxolane ring .
Advanced Stability and Reactivity
Q. Q4. How does the compound’s stability under varying pH conditions impact experimental design?
- Acidic conditions (pH < 4) : Protonation of the methanamine group may enhance solubility but risks oxolane ring opening. Use buffered solutions (e.g., phosphate buffer, pH 6–7) for biological assays .
- Basic conditions (pH > 9) : Risk of deamination or pyrazole ring degradation. Stability studies via accelerated aging (40°C/75% RH) are recommended for long-term storage .
Basic Biological Activity
Q. Q5. What preliminary assays are used to evaluate this compound’s pharmacological potential?
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Solubility : Use shake-flask method with HPLC quantification to determine aqueous solubility for in vivo studies .
Advanced Mechanistic Studies
Q. Q6. How can computational methods resolve contradictions in proposed mechanisms of action?
- Molecular Docking : Compare binding poses in receptor active sites (e.g., using AutoDock Vina) to prioritize targets .
- MD Simulations : Assess ligand-receptor stability over 100 ns trajectories to validate docking results .
- SAR Analysis : Modify substituents (e.g., trimethyl groups on pyrazole) to isolate key pharmacophoric features .
Data Reproducibility
Q. Q7. Why do reported logP values vary across studies, and how can this be standardized?
- Method variability : Shake-flask vs. HPLC-derived logP values differ due to solvent partitioning effects. Adopt OECD Guideline 117 for consistency .
- Ionization effects : Account for the methanamine group’s pKa (~9.5) using pH-metric titration .
Safety and Handling
Q. Q8. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Contradictions in Literature
Q. Q9. How should researchers interpret conflicting data on its metabolic stability?
- Species differences : Human liver microsomes vs. rodent models may show divergent CYP450 metabolism rates. Cross-validate using recombinant enzymes .
- Matrix effects : Plasma protein binding (e.g., albumin) can artificially inflate stability readings. Use ultrafiltration to isolate free compound .
Future Research Directions
Q. Q10. What unexplored applications warrant further investigation?
- Neuropharmacology : Assess blood-brain barrier permeability via PAMPA-BBB assay .
- Antimicrobial activity : Screen against ESKAPE pathogens using broth microdilution .
- Prodrug design : Functionalize the methanamine group for targeted delivery (e.g., peptide conjugates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
